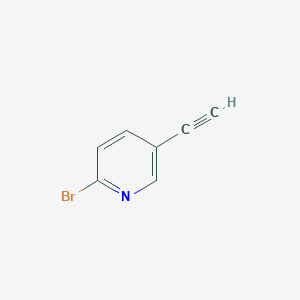

2-Bromo-5-ethynylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN/c1-2-6-3-4-7(8)9-5-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRORYOXBXUUDJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514359 | |

| Record name | 2-Bromo-5-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569672-28-2 | |

| Record name | 2-Bromo-5-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 5 Ethynylpyridine and Its Analogues

Regioselective Synthesis of 2-Bromo-5-ethynylpyridine Scaffolds

The precise construction of the this compound framework relies on carefully controlled reactions that ensure the correct placement of the functional groups. Key strategies include palladium-catalyzed ethynylation, regioselective bromination of the pyridine (B92270) ring, and the use of derivatized precursors.

The Sonogashira reaction is a cornerstone in the synthesis of arylalkynes and is widely employed for the formation of the carbon-carbon bond between a pyridine ring and an ethynyl (B1212043) group. nih.govrsc.org This cross-coupling reaction typically involves an aryl halide (such as a bromopyridine derivative), a terminal alkyne, a palladium catalyst, and a copper(I) co-catalyst in the presence of an amine base. nih.govorganic-chemistry.org

The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, the Pd(0) catalyst undergoes oxidative addition with the bromopyridine. Meanwhile, the copper cycle facilitates the formation of a copper(I) acetylide from the terminal alkyne. nih.gov Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final ethynylated pyridine product and regenerates the active Pd(0) catalyst. fiveable.me

Commonly used palladium catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂). nih.govunam.mx The choice of catalyst, base (typically an amine like triethylamine), and solvent (such as tetrahydrofuran (B95107) or dimethylformamide) can significantly influence reaction efficiency and yield. For instance, the Sonogashira coupling of 2-bromo-5-nitropyridine (B18158) with various terminal acetylenes has been successfully demonstrated, showcasing the versatility of this method for substituted pyridines. researchgate.netchemicalbook.com

| Aryl Halide Substrate | Alkyne | Catalyst System | Base/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,5-Dibromopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | NEt₃ / MeCN | Room Temp, 1h | 96% (for silylated product) | unam.mx |

| 2-Amino-3-bromopyridines | Various Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100°C, 3h | 72-96% | scirp.org |

| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | TMP / DMSO | Room Temp, 0.5h | 96% | nih.gov |

| 2-Bromo-5-iodopyridine | 3-Fluorophenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine / THF | 60-80°C, 12-24h | 70-85% (for coupled product) |

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of this compound. This can be achieved through electrophilic aromatic substitution on a pyridine precursor. The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity. Agents like N-bromosuccinimide (NBS) and molecular bromine (Br₂) are commonly used. mdpi.com

For example, the bromination of a pyridine derivative can be performed using NBS in a solvent like acetonitrile. mdpi.com The directing effects of existing substituents on the pyridine ring play a significant role in determining the position of bromination. In the synthesis of related compounds, such as 2-methoxy-3-bromo-5-fluoropyridine, bromination has been achieved with high yield under mild conditions. Another approach involves starting with a pre-functionalized pyridine, such as 2,5-dibromopyridine, where one of the bromine atoms is selectively replaced in a subsequent reaction. unam.mxgoogle.com

Further functionalization can be achieved post-bromination. For instance, the bromo group itself can be a site for further cross-coupling reactions, or it can influence the reactivity of other positions on the ring. researchgate.net

A highly effective and common strategy for synthesizing this compound involves a two-step process using a protected alkyne precursor. thieme-connect.com This method circumvents the challenges associated with handling gaseous acetylene (B1199291) directly. The most frequently used protected alkyne is (trimethylsilyl)acetylene (TMSA). nih.gov

The synthesis begins with the Sonogashira coupling of a suitable brominated pyridine, such as 2,5-dibromopyridine, with TMSA. unam.mx This reaction selectively forms 2-bromo-5-((trimethylsilyl)ethynyl)pyridine, with the bulky trimethylsilyl (B98337) (TMS) group serving as a stable protecting group for the terminal alkyne. unam.mxsigmaaldrich.combiosynth.com The C-Si bond is stable under the standard Sonogashira conditions. thieme-connect.com

Following the coupling reaction, the TMS group is removed in a deprotection step to yield the terminal alkyne, this compound. jmcs.org.mxchemscene.com This desilylation can be accomplished under mild conditions using various reagents.

| Protecting Group | Deprotection Reagent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Trimethylsilyl (TMS) | Potassium Carbonate (K₂CO₃) | Methanol, Room Temp | Mild, basic conditions | scispace.com |

| Triisopropylsilyl (TIPS) | Silver Fluoride (B91410) (AgF) | Methanol, Room Temp | Effective for bulkier silyl (B83357) groups, mild | jmcs.org.mx |

| Trimethylsilyl (TMS) | Tetrabutylammonium fluoride (TBAF) | THF, Reflux | Common fluoride source for deprotection | scispace.com |

| Trimethylsilyl (TMS) | Potassium Hydroxide (KOH) | Methanol/Water | Basic hydrolysis | scispace.com |

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for synthesizing this compound and related compounds. mdpi.comijnc.irijnc.ir These approaches aim to reduce waste, eliminate hazardous substances, and improve energy efficiency. ijnc.irresearchgate.net

A major focus has been on modifying the Sonogashira reaction to be more environmentally benign. researchgate.net This includes the development of copper-free Sonogashira protocols, which are advantageous as copper can be toxic and lead to undesirable side reactions like alkyne homocoupling. rsc.orgbohrium.com These copper-free systems often rely on highly efficient palladium catalysts and suitable bases to proceed effectively. rsc.org

The use of green solvents is another key aspect of sustainable synthesis. mdpi.com Researchers have explored replacing traditional volatile organic solvents like toluene (B28343) and THF with alternatives such as water, ionic liquids, or bio-derived solvents like γ-valerolactone. beilstein-journals.org For example, Pd-catalyzed Sonogashira reactions have been successfully performed in γ-valerolactone-based ionic liquids, demonstrating high yields and environmental efficiency. beilstein-journals.org Other green approaches include using microwave-assisted synthesis to shorten reaction times or developing solvent-free reaction conditions. rasayanjournal.co.in

Large-Scale Synthesis Considerations for Industrial and Pharmaceutical Applications

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations related to cost, safety, and efficiency. For pharmaceutical applications, reproducibility and high purity of the final product are paramount.

One of the main challenges in large-scale Sonogashira couplings is the cost associated with the palladium catalyst. Therefore, developing systems with very low catalyst loading (measured in parts-per-million) or implementing effective catalyst recovery and recycling protocols is crucial for industrial viability. bohrium.com Immobilized palladium catalysts on solid supports are one way to facilitate catalyst separation and reuse. bohrium.com

Solvent selection and recycling are also major factors. While solvents like DMF and THF are effective, their toxicity and disposal issues necessitate strategies for their recovery and reuse to minimize waste and environmental impact. Process optimization to ensure high yields and minimize the formation of byproducts is essential for making the synthesis economically feasible. google.com For instance, a method for preparing 2-bromo-5-aldehyde pyridine, a related precursor, has been developed with simple process conditions and high yields, making it suitable for industrial production. google.com

Elucidating Reactivity and Mechanistic Pathways of 2 Bromo 5 Ethynylpyridine

Mechanistic Investigations of Cross-Coupling Reactions Involving 2-Bromo-5-ethynylpyridine

The presence of a bromine atom and an ethynyl (B1212043) group makes this compound a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Palladium-Catalyzed C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental in synthesizing complex organic molecules. For this compound, reactions such as Sonogashira, Suzuki, and Heck couplings are of particular importance. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and related couplings) or alkyne coordination/insertion (for Sonogashira), and reductive elimination. uwindsor.ca

The Sonogashira coupling , which pairs aryl halides with terminal alkynes, is particularly relevant for modifying the ethynyl group of other molecules by coupling with this compound or, conversely, for functionalizing the pyridine (B92270) ring by using the ethynyl moiety as the coupling partner. For instance, 2-bromo-5-nitropyridine (B18158) has been successfully coupled with various terminal acetylenes in Sonogashira reactions. researchgate.net The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex.

Suzuki coupling involves the reaction of an organoboron compound with an aryl halide. In the context of this compound, it can react with a boronic acid or ester to replace the bromine atom with an aryl or vinyl group. Mechanistic studies on similar systems have shown that the process often involves a palladium(II) hydroxo complex reacting with the boronic acid during the transmetalation step, especially when weak bases are used. illinois.edu

The following table summarizes key aspects of palladium-catalyzed cross-coupling reactions involving substrates similar to this compound.

| Reaction | Catalyst/Precatalyst | Typical Reactants | Key Mechanistic Steps |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI | Aryl bromide, Terminal alkyne | Oxidative addition, Cu-acetylide formation, Transmetalation, Reductive elimination |

| Suzuki Coupling | Pd(OAc)₂, Pd(PPh₃)₄ | Aryl bromide, Boronic acid/ester | Oxidative addition, Transmetalation, Reductive elimination |

| Heck Coupling | Pd(OAc)₂ | Aryl bromide, Alkene | Oxidative addition, Alkene insertion, β-Hydride elimination |

Role of the Bromine Atom in Pyridine Functionalization

The bromine atom at the 2-position of the pyridine ring is crucial for its functionalization via cross-coupling reactions. The carbon-bromine bond is the site of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. illinois.edunih.gov The reactivity of the C-Br bond in this context is influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring can influence the rate of oxidative addition.

Studies on halopyridines have shown that the position of the halogen affects reactivity. For instance, in nickel-catalyzed cross-coupling reactions, 2-bromopyridine (B144113) is a competent coupling partner. researchgate.net The general consensus is that the oxidative addition of aryl halides to a Pd(0) species initiates the catalytic cycle. illinois.edunih.gov For bromoarenes, this step can sometimes be autocatalytic. illinois.edu The resulting Pd(II)-aryl complex then proceeds through the subsequent steps of the cross-coupling reaction.

Nucleophilic Addition Reactions to the Ethynyl Moiety of this compound

The carbon-carbon triple bond of the ethynyl group is susceptible to nucleophilic attack, leading to the formation of vinylpyridines.

Hydrohalogenation Studies and Stereochemical Control

The addition of hydrogen halides (HX) to alkynes is a classic reaction that typically follows Markovnikov's rule, proceeding through a vinyl cation intermediate. chemistrysteps.comorganicchemistrytutor.com The addition of one equivalent of HX to a terminal alkyne yields a vinyl halide. chemistrysteps.comjove.com A second addition results in a geminal dihalide. chemistrysteps.comjove.com

However, for ethynylpyridines, a different mechanism involving nucleophilic addition can occur. acs.org The basic nitrogen atom of the pyridine can be protonated by the hydrohalic acid to form a pyridinium (B92312) salt. acs.org This salt formation enhances the electrophilicity of the ethynyl group, and the proximate halide counteranion can then attack the triple bond in a nucleophilic manner. acs.org This process can lead to high stereoselectivity, often affording the Z-isomer of the resulting 2-(haloethenyl)pyridine. acs.org

| Reactant | Reagent | Proposed Mechanism | Product Stereochemistry |

| 2-Ethynylpyridine (B158538) | HCl, HBr, HI | Nucleophilic addition facilitated by pyridinium salt formation | Predominantly Z-isomer acs.org |

| General Terminal Alkyne | HBr (in presence of peroxides) | Free-radical addition | Mixture of E and Z isomers (anti-Markovnikov) chemistrysteps.comjove.com |

Addition Reactions with Heteroatom Nucleophiles

The ethynyl group of this compound can also undergo nucleophilic addition with various heteroatom nucleophiles, such as those containing oxygen, nitrogen, or sulfur. These reactions are valuable for synthesizing a diverse range of functionalized vinylpyridines. The electrophilicity of the alkyne, potentially enhanced by the pyridine ring, facilitates these additions. acs.org For example, thiols are known to add to ethynyl groups, a reaction that can be relevant in biological contexts for covalent inhibition. rsc.org The addition of heteroatom nucleophiles to activated alkynes is a general strategy in organic synthesis. vu.lt

Electrophilic Aromatic Substitution on the Pyridine Ring System of this compound

Pyridine itself is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The reaction, when it occurs, typically directs incoming electrophiles to the 3-position. In this compound, the ring is further influenced by the deactivating inductive effect of the bromine atom and the deactivating nature of the ethynyl group.

The bromine atom is a deactivating but ortho-, para-directing substituent in benzene chemistry. However, in the context of the pyridine ring, its directing effects are combined with the inherent reactivity pattern of the pyridine nucleus. Given the deactivation of the ring by the nitrogen atom, the bromine, and the ethynyl group, electrophilic aromatic substitution on this compound is expected to be difficult and require harsh conditions. If a reaction were to occur, the substitution pattern would be complex to predict without specific experimental data, as the directing effects of the substituents might compete. Generally, electrophilic substitution on substituted pyridines, such as nitration or halogenation, is challenging. mnstate.edumasterorganicchemistry.com

Stability and Degradation Pathways of this compound under Diverse Reaction Conditions

The stability of this compound is a critical factor influencing its synthesis, storage, and application in multi-step chemical transformations. The molecule's reactivity is dictated by its three key structural components: the pyridine ring, the bromine substituent, and the ethynyl group. Degradation can occur through pathways involving one or more of these functional groups, depending on the specific environmental and reaction conditions.

General handling and storage recommendations for ethynylpyridines and related compounds suggest that they are typically stable under normal, controlled conditions. However, optimal long-term storage is often recommended under refrigeration (2-8°C) in a dry, well-ventilated place, and potentially under an inert atmosphere, indicating sensitivity to heat and possibly atmospheric oxygen or moisture. thermofisher.comchemicalbook.comsigmaaldrich.com

Thermal Stability

While specific studies on the thermal decomposition of this compound are not extensively documented, data from analogous compounds provide insight. Ethynylpyridines can exhibit limited thermal stability; for instance, 4-ethynylpyridine (B1298661) is known for its poor stability, readily decomposing at room temperature. ox.ac.uk This suggests that the ethynylpyridine scaffold is susceptible to thermal degradation, which may involve polymerization or other rearrangements of the highly reactive ethynyl group upon heating. The presence of the bromine atom could further influence thermal lability. Conversely, polymers synthesized from 2-ethynylpyridine monomers have been shown to possess good thermal stability, indicating that once the reactive ethynyl group has been transformed, the resulting pyridyl-containing structure can be robust. researchgate.netresearchgate.net

Photochemical Stability

The extended π-system of this compound, arising from the conjugation of the ethynyl group with the pyridine ring, suggests a potential for photochemical reactivity. Molecules with similar structural motifs, such as other ethynyl pyridine derivatives, have been noted to undergo photodegradation. doi.orgub.edu Photochemical degradation pathways could involve isomerization, cyclization, or polymerization initiated by the absorption of UV light. The C-Br bond can also be susceptible to photolytic cleavage, generating radical species that could initiate further degradation reactions.

Stability under Varying pH and Hydrolytic Conditions

The behavior of this compound is highly dependent on pH due to the basicity of the pyridine nitrogen and the reactivity of the ethynyl group.

Acidic Conditions: In the presence of strong hydrohalic acids (e.g., HCl, HBr), 2-ethynylpyridines readily undergo reaction. The pyridine nitrogen is protonated to form a pyridinium salt, which significantly enhances the electrophilicity of the alkyne. This activation facilitates the nucleophilic attack of the halide anion on the ethynyl group, leading to the formation of 2-(2-haloethenyl)pyridine derivatives. acs.orgnih.govresearchgate.net This reaction proceeds efficiently upon heating and is a major transformation pathway under strong acidic conditions. With weaker acids, such as acetic acid, this reaction does not proceed readily, highlighting the need for significant protonation of the pyridine ring to activate the alkyne. acs.orgnih.gov

Basic Conditions: The compound shows stability in the presence of mild organic bases like triethylamine, which are commonly used as acid scavengers in cross-coupling reactions involving this compound. nih.gov However, strong bases could potentially deprotonate the terminal alkyne, forming an acetylide, which could then participate in other reactions.

Hydrolytic Stability: Pyridine rings are generally resistant to hydrolysis because they lack a readily hydrolysable functional group. scbt.com However, the ethynyl group can undergo hydration under specific catalytic conditions. The Kucherov reaction, which employs mercury salts in an acidic aqueous medium, can hydrate (B1144303) the alkyne to form the corresponding acetyl derivative, in this case, 1-(5-bromopyridin-2-yl)ethanone. researchgate.netunam.mx Under typical environmental pH and temperature, significant hydrolytic degradation is not expected.

Oxidative and Reductive Degradation

The functional groups in this compound are susceptible to both oxidation and reduction.

Oxidative Pathways: Strong oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide are expected to react with the ethynyl group, potentially leading to cleavage of the triple bond or formation of α-dicarbonyl species. The pyridine nitrogen can also be oxidized by peracids to form the corresponding pyridine N-oxide. wikipedia.org

Reductive Pathways: The ethynyl group can be reduced to an alkene or alkane using various reducing agents, such as catalytic hydrogenation or metal hydrides (e.g., sodium borohydride, lithium aluminum hydride). The carbon-bromine bond can also undergo reductive cleavage under certain conditions.

The stability of this compound is thus highly conditional. While relatively stable when stored properly, it is prone to degradation or transformation under thermal stress, UV light, and in the presence of strong acids, bases, oxidizing agents, or reducing agents.

Table 3.4.1: Summary of Stability of this compound under Various Conditions

| Condition | Stability Assessment | Influencing Factors | References |

|---|---|---|---|

| Thermal | Potentially unstable; prone to decomposition/polymerization upon heating. | The ethynylpyridine scaffold can be thermally sensitive. | ox.ac.uk |

| Photochemical | Likely susceptible to degradation. | Extended π-conjugation and presence of a C-Br bond. | doi.orgub.edu |

| Strongly Acidic (e.g., HBr, HCl) | Unstable; undergoes rapid transformation. | Protonation of pyridine nitrogen activates the ethynyl group for nucleophilic attack. | acs.orgnih.govresearchgate.net |

| Mildly Basic (e.g., Triethylamine) | Generally stable. | Sufficiently stable for use in base-mediated coupling reactions. | nih.gov |

| Aqueous/Hydrolytic | Generally stable, but can degrade under catalytic conditions. | The pyridine ring is resistant to hydrolysis. The ethynyl group can be hydrated via the Kucherov reaction. | scbt.comresearchgate.netunam.mx |

| Oxidative | Unstable in the presence of strong oxidizing agents. | Both the ethynyl group and the pyridine nitrogen are susceptible to oxidation. | wikipedia.org |

| Reductive | Unstable in the presence of reducing agents. | The ethynyl group and the C-Br bond can be reduced. | |

Table 3.4.2: Potential Degradation Pathways and Products of this compound

| Pathway | Reaction Conditions | Major Product(s) | Mechanism | References |

|---|---|---|---|---|

| Hydrohalogenation | Strong acid (e.g., HBr) | 2-Bromo-5-(2-bromoethenyl)pyridine | Nucleophilic addition to the activated alkyne. | acs.orgnih.gov |

| Hydration (Kucherov) | HgSO₄, H₂SO₄, H₂O | 1-(5-Bromopyridin-2-yl)ethanone | Electrophilic addition of mercury, followed by hydration and tautomerization. | researchgate.netunam.mx |

| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Pyridine-2,5-dicarboxylic acid (potential) | Oxidative cleavage of the ethynyl group and oxidation of the resulting fragments. | |

| N-Oxidation | Peracid (e.g., m-CPBA) | This compound N-oxide | Oxidation of the pyridine nitrogen atom. | wikipedia.org |

| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 2-Bromo-5-ethylpyridine | Complete reduction of the ethynyl triple bond. |

| Polymerization | Heat or specific initiators | Poly(this compound) | Chain-growth polymerization of the alkyne monomer. | ox.ac.ukresearchgate.net |

Diverse Applications of 2 Bromo 5 Ethynylpyridine in Contemporary Chemical Research

Contributions to Pharmaceutical and Medicinal Chemistry

The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific arrangement of functional groups in 2-Bromo-5-ethynylpyridine makes it an important intermediate for the synthesis of novel therapeutic agents.

This compound serves as a crucial starting material in the synthesis of a variety of biologically active compounds, particularly in the development of kinase inhibitors. Protein kinases are a major class of drug targets in oncology and inflammatory diseases, and pyridine-containing molecules have shown significant potential in this area. nih.govmdpi.com

The primary synthetic strategy involves the use of palladium-catalyzed cross-coupling reactions. The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a powerful method for forming C(sp²)-C(sp) bonds. scirp.orgresearchgate.net In this context, the bromine atom of this compound can be coupled with a wide range of terminal alkynes, or conversely, its ethynyl (B1212043) group can be coupled with various aryl or vinyl halides. This flexibility allows for the systematic construction of diverse molecular libraries to explore structure-activity relationships (SAR).

For instance, derivatives of 2-bromopyridine (B144113) are used to create complex heterocyclic systems like pyrido[3,4-g]quinazolines, which have been evaluated for their inhibitory activity against a panel of protein kinases implicated in Alzheimer's disease, including CDK5, GSK3, and DYRK1A. nih.gov Similarly, the pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, is a common core for kinase inhibitors, and its synthesis can involve precursors derived from functionalized pyridines. nih.gov

The ethynyl group also enables participation in click chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable 1,2,3-triazole rings. nih.gov This reaction is highly efficient and bioorthogonal, making it a favored strategy in drug discovery for linking different molecular fragments. nih.govresearchgate.net This approach has been used to create novel thienopyrimidine-triazole hybrids that target the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov

Table 1: Synthetic Reactions Utilizing the this compound Scaffold This table is representative of reaction types and may not use this compound as the exact starting material in all cited examples, but illustrates the utility of its functional groups.

| Reaction Type | Functional Group Utilized | Key Reagents/Catalysts | Resulting Structure | Application Area |

|---|---|---|---|---|

| Sonogashira Coupling | Bromine (as aryl halide) | Terminal Alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Base | Aryl-substituted ethynylpyridine | Kinase Inhibitors, Bioactive Scaffolds scirp.orgsoton.ac.uk |

| Sonogashira Coupling | Ethynyl (as terminal alkyne) | Aryl/Vinyl Halide, Pd catalyst, CuI, Base | Pyridyl-substituted alkyne | Bioactive Scaffolds researchgate.netnih.gov |

The modular nature of syntheses involving this compound makes it an ideal building block for creating large compound libraries for high-throughput screening. Drug discovery programs often rely on generating a high degree of molecular diversity to identify initial "hit" compounds against a biological target. nih.gov

The combination of Sonogashira coupling and click chemistry allows for a diversity-oriented synthesis approach. A common core derived from this compound can be elaborated at two different points, rapidly generating a matrix of related compounds. This strategy is valuable for optimizing lead compounds by fine-tuning their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. The development of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, for example, has led to clinically approved drugs, highlighting the success of targeting kinases with such privileged scaffolds. nih.gov

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that requires radiolabeled tracers to visualize and quantify biochemical processes in vivo. This compound is a valuable precursor for the synthesis of PET tracers, particularly those labeled with fluorine-18 (B77423) ([¹⁸F]), the most commonly used radionuclide for PET imaging.

The development of PET tracers for the P2Y12 receptor, a biomarker for microglia activity in the brain and a target in neuroinflammation, illustrates this application. nih.govresearchgate.net While direct synthesis of these complex tracers using this compound may not always be the chosen route, the ethynylpyridine moiety is a key structural component of potent P2Y12 antagonists. nih.govchemrxiv.org The synthesis of these antagonists often involves coupling a pyridine-containing fragment with other heterocyclic systems. The ethynyl group can serve as a handle for the late-stage introduction of the radionuclide. For example, a precursor molecule containing a pyridine ring can be prepared and then radiolabeled in the final steps of the synthesis to produce the desired PET tracer. The development of brain-permeable PET tracers is challenging, and scaffolds derived from functionalized pyridines are being actively investigated to achieve sufficient brain uptake and specific binding. nih.govnih.gov

Role in Materials Science and Engineering

The reactivity of the ethynyl and bromo functionalities also positions this compound as a valuable monomer and building block in materials science.

The ethynyl group of this compound can undergo polymerization to form conjugated polymers. Polyacetylenes and their derivatives are known for their interesting electronic and optical properties. The polymerization of ethynylpyridines can be initiated to produce highly conjugated, charged polyacetylenes. These materials are often soluble in polar organic solvents, unlike unsubstituted polyacetylene, and exhibit greater stability. The pyridine nitrogen in the polymer backbone allows for further modification, such as quaternization, to tune the material's properties. Such polymers have potential applications in conductive materials and organic electronics.

Furthermore, the dual functionality of this compound allows for its use in step-growth polymerization, such as Sonogashira polymerization, reacting with di-alkynes or di-halides to create cross-linked or linear polymers with defined structures and properties.

Pyridine and its derivatives are classic ligands in coordination chemistry, capable of binding to a wide range of metal ions through the lone pair of electrons on the nitrogen atom. 2-Bromopyridine derivatives are established precursors for synthesizing more complex chelating ligands like bipyridines and terpyridines. researchgate.net

This compound offers multiple sites for metal coordination. The pyridine nitrogen can act as a simple monodentate ligand. More interestingly, it can be used to build larger, multi-topic ligands. For example, the bromine atom can be replaced via a cross-coupling reaction to link to another coordinating unit, while the ethynyl group can be similarly functionalized. This allows for the rational design of ligands that can self-assemble into complex coordination polymers or discrete metal-organic complexes with tailored geometries and properties for applications in catalysis, sensing, or as functional materials. nih.govmdpi.com

Building Block for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) relies on the principles of reticular chemistry, where molecular building blocks are stitched together through strong covalent or coordination bonds to form crystalline, porous materials. The properties of these frameworks, such as pore size, stability, and functionality, are directly dictated by the geometry and chemical nature of the constituent building blocks.

Bifunctional organic linkers, such as this compound, are ideal candidates for the construction of such frameworks. The two reactive sites—the bromo group and the ethynyl group—offer potential for participation in various polymerization and coordination reactions. For instance, the ethynyl group can undergo coupling reactions, such as Sonogashira coupling, to extend the organic linker, while the pyridine nitrogen and the bromo substituent can serve as coordination sites for metal ions or as points for further functionalization in the construction of MOFs.

While the structural characteristics of this compound make it a theoretically suitable candidate for the synthesis of novel COFs and MOFs with tailored properties for applications in gas storage, separation, and catalysis, a review of the current scientific literature does not provide specific examples of its use as a primary building block in the construction of these porous materials. The exploration of its potential in this area remains a promising avenue for future research.

Harnessing this compound in Click Chemistry and Bioconjugation

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. Among these, the azide-alkyne cycloaddition has become a cornerstone of bioconjugation and materials science. The terminal alkyne of this compound makes it a prime substrate for these powerful ligation techniques.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regiospecific reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). This reaction is widely employed due to its reliability and compatibility with a vast array of molecular structures. The ethynyl group of this compound readily participates in CuAAC reactions.

The general mechanism involves the in situ formation of a copper(I)-acetylide intermediate, which then reacts with an azide to form the triazole product. The reaction is typically catalyzed by a copper(I) source, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The presence of the bromo-substituent and the pyridine nitrogen in this compound does not impede the reaction, highlighting the broad scope of the CuAAC. Research on the closely related 2-ethynylpyridine (B158538) has shown its efficient transformation in CuAAC reactions, suggesting similar reactivity for its brominated counterpart. nih.govacs.org

Detailed research findings have established a range of effective conditions for CuAAC reactions involving various alkynes and azides. These findings are summarized in the following table:

| Catalyst System | Ligand | Solvent | Temperature | Reaction Time | Yield |

| Cu(I) salt (e.g., CuI, CuBr) | None or Tris(benzyltriazolylmethyl)amine (TBTA) | tBuOH/H₂O, THF, CH₂Cl₂ | Room Temperature | 1 - 24 hours | High to Quantitative |

| CuSO₄·5H₂O / Sodium Ascorbate | None | H₂O, DMSO, DMF | Room Temperature | 1 - 12 hours | High to Quantitative |

| Copper Nanoparticles | None | H₂O, EtOH | Room Temperature to 80°C | 0.5 - 6 hours | Excellent |

| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | N-Heterocyclic Carbene (NHC) | Neat (solvent-free) | Room Temperature | 5 - 30 minutes | Quantitative |

This table represents typical conditions for CuAAC reactions and is based on general findings in the field.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the click reaction that utilizes strained cycloalkynes, such as cyclooctynes, to react with azides. The driving force for this reaction is the release of ring strain in the cycloalkyne upon cycloaddition, which allows the reaction to proceed at physiological temperatures without the need for a cytotoxic copper catalyst. magtech.com.cnnih.gov

As this compound is a terminal alkyne, it lacks the necessary ring strain to participate directly in SPAAC. magtech.com.cn Therefore, it is not a suitable substrate for this particular methodology in its native form. For a molecule containing the 2-bromo-5-pyridyl moiety to be used in SPAAC, the ethynyl group would first need to be incorporated into a strained cyclic alkyne structure.

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The CuAAC reaction, while highly efficient, has limitations for in vivo applications due to the toxicity of the copper catalyst. However, it remains a valuable tool for ex vivo and in vitro labeling studies.

The dual functionality of this compound presents opportunities for the development of novel bioorthogonal probes and labeling strategies. The ethynyl group serves as a "handle" for click chemistry, allowing for the attachment of reporter molecules, such as fluorophores or affinity tags, to a biomolecule of interest that has been metabolically or genetically engineered to contain an azide group. nih.gov This strategy is analogous to the use of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for labeling newly synthesized DNA. nih.gov

The bromo-substituent on the pyridine ring provides an additional site for chemical modification. This allows for the synthesis of multifunctional probes where, for example, a targeting moiety could be attached via the bromine position through cross-coupling reactions, while the ethynyl group is reserved for a subsequent bioorthogonal ligation. This "dual-handle" approach enables the construction of sophisticated molecular tools for applications in chemical biology, such as activity-based protein profiling and targeted imaging.

Spectroscopic Characterization and Advanced Computational Investigations of 2 Bromo 5 Ethynylpyridine

Advanced Spectroscopic Techniques for Structural Elucidation and Dynamic Studies

The precise characterization of 2-Bromo-5-ethynylpyridine's molecular structure and dynamic behavior is achieved through a combination of sophisticated spectroscopic methods. These techniques provide empirical data that, when coupled with theoretical calculations, offer a comprehensive understanding of the molecule's conformational and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. nih.gov For this compound, ¹H and ¹³C NMR spectroscopy provide critical information about the electronic environment of each proton and carbon atom, respectively. The chemical shifts, coupling constants, and nuclear Overhauser effect (NOE) data are instrumental in determining the molecule's conformation. nih.govnih.gov

The conformation of the sugar ring in similar molecular systems is often determined from proton-proton coupling constants and is described in terms of pseudorotation between different puckering domains. nih.gov In the case of substituted pyridines, the analysis of chemical shifts in correlation with substituent electronegativity provides insights into charge distribution. nih.gov For this compound, the bromine atom and the ethynyl (B1212043) group significantly influence the electron density of the pyridine (B92270) ring, which is reflected in the NMR spectrum. Conformational analysis can be further refined using NOE spectroscopy (NOESY), which helps in measuring interproton distances and identifying the predominant conformers in solution. nih.govmdpi.com The presence of fast conformational exchange can lead to an averaging of these distances, indicating a dynamic system. nih.gov

Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Fingerprinting and Vibrational Assignments

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a molecular fingerprint, providing detailed information about the functional groups and bonding arrangements within a molecule. researchgate.netnih.gov The FT-IR and FT-Raman spectra of this compound are characterized by a series of absorption and scattering bands, each corresponding to a specific vibrational mode.

Experimental spectra are typically recorded in the solid phase, and the observed frequencies are assigned to specific vibrational modes based on their intensity and position. nih.govresearchgate.net For pyridine derivatives, characteristic bands corresponding to C-H, C=C, and C=N stretching and bending vibrations are observed. The presence of the bromine atom and the ethynyl group introduces unique vibrational signatures. The C-Br stretching frequency is typically found in the lower frequency region of the spectrum. The ethynyl group gives rise to a characteristic C≡C stretching vibration, usually a sharp band, and a C-H stretching vibration at the terminal alkyne.

Computational methods, particularly Density Functional Theory (DFT), are often used to calculate harmonic vibrational frequencies, which are then scaled to improve agreement with experimental data. researchgate.net This combined experimental and theoretical approach allows for a detailed and reliable assignment of the fundamental vibrational modes. nih.govresearchgate.netnih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (alkyne) | ~3300 | Stretching of the hydrogen-carbon bond of the ethynyl group. |

| C-H Stretch (aromatic) | 3000-3100 | Stretching of the hydrogen-carbon bonds on the pyridine ring. |

| C≡C Stretch | 2100-2260 | Stretching of the carbon-carbon triple bond in the ethynyl group. |

| C=N, C=C Stretch (ring) | 1400-1600 | Stretching vibrations within the pyridine ring. |

| C-Br Stretch | 500-600 | Stretching of the carbon-bromine bond. |

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations provide invaluable theoretical insights that complement and help interpret experimental data. These computational methods allow for the detailed investigation of molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure, geometry, and vibrational frequencies of molecules. researchgate.netmdpi.com For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and predict its spectroscopic properties. researchgate.netnih.govresearchgate.net

The optimized structural parameters, such as bond lengths and angles, can be compared with experimental data if available. researchgate.net DFT is also instrumental in calculating the harmonic vibrational frequencies, which are crucial for the accurate assignment of experimental FT-IR and FT-Raman spectra. nih.gov Furthermore, DFT provides the foundation for analyzing the molecule's reactivity through the calculation of frontier molecular orbitals and molecular electrostatic potential maps. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.com A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comirjweb.com For this compound, the HOMO is expected to be located primarily on the electron-rich ethynyl group and the pyridine ring, while the LUMO may be distributed over the pyridine ring, influenced by the electronegative bromine atom. The HOMO-LUMO energy gap reflects the potential for charge transfer within the molecule. irjweb.com

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the electron-donating ability of the molecule. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and kinetic stability. irjweb.com |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying reactive sites. nih.govchemrxiv.org The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different electrostatic potential values. nih.gov

Typically, red regions indicate areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. nih.govresearchgate.net These regions are often associated with lone pairs on electronegative atoms. researchgate.net Blue regions correspond to positive electrostatic potential, representing electron-poor areas that are favorable for nucleophilic attack. nih.govresearchgate.net Green areas denote regions of neutral potential. nih.gov

For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the pyridine ring and the π-system of the ethynyl group, indicating these as potential sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms, identifying them as possible sites for nucleophilic interaction. researchgate.net This analysis provides a clear, visual prediction of the molecule's chemical reactivity. mdpi.com

Non-Linear Optical (NLO) Properties and Related Electronic Phenomenanbinno.com

The field of non-linear optics (NLO) is foundational to the development of modern photonic and optoelectronic technologies, including optical signal processing and data storage. ias.ac.in Materials with significant NLO responses can alter the properties of light, and this behavior is intrinsically linked to their molecular structure. Organic molecules, particularly those with donor-π-acceptor arrangements, have been a major focus of NLO research. ias.ac.in

For this compound, the pyridine ring acts as an electron-accepting unit, while the ethynyl group can function as a π-conjugated bridge. The bromine atom, with its inductive electron-withdrawing effect and potential for resonance participation, adds complexity to the electronic landscape. The interaction between these components under an intense electric field, such as that from a laser, could lead to a significant NLO response.

Computational chemistry, primarily through Density Functional Theory (DFT), provides a powerful tool for predicting the NLO properties of molecules before their synthesis and experimental characterization. researchgate.net Standard calculations would involve optimizing the molecule's geometry and then computing key NLO-related parameters. The fundamental parameters include the dipole moment (μ), the linear polarizability (α), and, most importantly for second-order NLO materials, the first-order hyperpolarizability (β). journaleras.com Calculations are often performed using hybrid functionals like B3LYP with an appropriate basis set. ias.ac.injournaleras.com

The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's potential for second-order NLO applications, such as second-harmonic generation. A larger β value suggests a more pronounced NLO response. journaleras.com This property is highly dependent on intramolecular charge transfer (ICT) phenomena. nih.gov In this compound, the degree of electron density movement between the different parts of the molecule upon electronic excitation would be a critical factor in determining its NLO activity.

An illustrative table of computationally predicted NLO properties for this compound, based on typical values for similar pyridine derivatives, is presented below.

| Parameter | Symbol | Typical Calculated Value (a.u.) | Description |

|---|---|---|---|

| Dipole Moment | μ | 2.0 - 4.0 D | Measures the molecule's overall polarity. |

| Linear Polarizability | α | 80 - 120 | Describes the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | βtot | 150 - 500 | Quantifies the second-order non-linear optical response. |

Note: The values in this table are illustrative and represent a hypothetical outcome of a DFT/B3LYP calculation. They are based on data for analogous substituted pyridine compounds and are not experimental results for this compound.

Reaction Mechanism Modeling via Computational Chemistryresearchgate.net

Computational chemistry is an indispensable tool for elucidating the intricate step-by-step pathways of chemical reactions. digitellinc.comiciq.org By modeling the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the activation energies required for each step. This provides a deep understanding of reaction feasibility and kinetics. nih.gov

The structure of this compound, featuring an aryl bromide and a terminal alkyne, makes it a prime candidate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. iciq.orgacs.org This reaction is a powerful method for forming C(sp²)-C(sp) bonds. digitellinc.com A computational study of a Sonogashira reaction involving this compound would model the key steps of the catalytic cycle. nih.gov

The generally accepted mechanism for the Sonogashira coupling involves several key stages: nih.govacs.org

Transmetalation: In the copper-catalyzed variant, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide, which then transfers the ethynyl group to the palladium(II) center. In copper-free versions, a base assists in the direct transfer of the alkyne to the palladium complex. acs.org

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the palladium(0) catalyst. nih.govacs.org

Using DFT, the Gibbs free energy of each intermediate and transition state in the cycle can be calculated to construct a complete energy profile of the reaction. This profile reveals the activation energy for each step, allowing for the identification of the kinetic bottleneck of the process. nih.gov

Below is an illustrative data table showing hypothetical activation energies for the key steps in a Sonogashira coupling reaction involving this compound, as would be determined by DFT calculations.

| Reaction Step | Description | Hypothetical Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the C-Br bond of the pyridine ring. | 15 - 25 |

| Transmetalation | The ethynyl group is transferred to the Pd(II) complex. | 5 - 15 |

| Reductive Elimination | The coupled product is formed and the Pd(0) catalyst is regenerated. | 5 - 10 |

Note: The values in this table are for illustrative purposes to demonstrate the typical outputs of a computational reaction mechanism study. They are based on published DFT studies of Sonogashira reactions with similar aryl bromides and are not specific results for this compound. nih.govacs.org Such computational modeling provides crucial insights that can guide the optimization of reaction conditions for the synthesis of complex molecules derived from this compound. iciq.org

Emerging Research Frontiers and Future Perspectives for 2 Bromo 5 Ethynylpyridine

Integration into High-Throughput Screening and Combinatorial Chemistry

The structural attributes of 2-bromo-5-ethynylpyridine make it an ideal candidate for integration into high-throughput screening (HTS) and combinatorial chemistry workflows. Combinatorial chemistry aims to rapidly synthesize large libraries of diverse compounds, which can then be screened for biological activity or other desired properties using HTS techniques. The ability of this compound to undergo a variety of coupling reactions at two distinct positions allows for the systematic and efficient generation of such libraries.

The bromine atom on the pyridine (B92270) ring is amenable to a range of palladium-catalyzed cross-coupling reactions, including the Suzuki and Stille couplings, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. Simultaneously, the terminal alkyne functionality can be readily derivatized through reactions such as the Sonogashira coupling, click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), and Glaser coupling. This dual reactivity enables a "two-dimensional" diversification strategy, where variations can be introduced at both the 2- and 5-positions of the pyridine ring, leading to the exponential growth of a compound library from a single starting scaffold.

Table 1: Potential Diversification of this compound in Combinatorial Libraries

| Reactive Site | Coupling Reaction | Potential Building Blocks | Resulting Structural Motif |

| 2-Bromo | Suzuki Coupling | Arylboronic acids, Heteroarylboronic acids | 2-Aryl/Heteroaryl-5-ethynylpyridine |

| 2-Bromo | Stille Coupling | Organostannanes | 2-Alkyl/Aryl-5-ethynylpyridine |

| 5-Ethynyl | Sonogashira Coupling | Aryl halides, Vinyl halides | 2-Bromo-5-(arylethynyl)pyridine |

| 5-Ethynyl | Click Chemistry (CuAAC) | Organic azides | 2-Bromo-5-(1,2,3-triazol-4-yl)pyridine |

The resulting libraries of 2,5-disubstituted pyridine derivatives can be screened against a multitude of biological targets to identify novel hit compounds for drug discovery programs. The pyridine core itself is a well-established pharmacophore present in numerous approved drugs, further enhancing the potential of these libraries to yield biologically active molecules.

Exploration of Novel Catalytic Systems for this compound Transformations

The efficient and selective transformation of this compound is heavily reliant on the use of advanced catalytic systems. While palladium-catalyzed reactions are well-established for this purpose, ongoing research is focused on the development of novel catalysts that offer improved efficiency, broader substrate scope, and more sustainable reaction conditions.

Future research in this area is likely to focus on:

Next-Generation Palladium Catalysts: The development of more active and stable palladium catalysts, such as those based on N-heterocyclic carbene (NHC) ligands, could lead to lower catalyst loadings, faster reaction times, and the ability to perform couplings with more challenging substrates under milder conditions.

Copper-Free Sonogashira Couplings: While the Sonogashira reaction is a powerful tool, the use of a copper co-catalyst can sometimes lead to the formation of undesired alkyne homocoupling byproducts (Glaser coupling). The development of robust and efficient copper-free Sonogashira protocols for this compound would streamline the synthesis of its derivatives.

Catalysis with Earth-Abundant Metals: In a bid to move towards more sustainable chemical processes, there is growing interest in replacing precious metal catalysts like palladium with more earth-abundant and less toxic alternatives such as iron, nickel, or cobalt. The exploration of these metals for catalyzing the cross-coupling reactions of this compound is a promising area of future research.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis could open up new reaction pathways for the functionalization of this compound that are not accessible through traditional thermal methods.

Development of Next-Generation Functional Materials Utilizing this compound Scaffolds

The rigid, planar structure of the pyridine ring, combined with the linear ethynyl (B1212043) linkage, makes this compound an attractive building block for the construction of novel functional materials with interesting electronic and photophysical properties.

Conjugated Polymers: The Sonogashira polymerization of this compound, or its derivatives, can lead to the formation of conjugated polymers containing the pyridine moiety in the main chain. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The nitrogen atom in the pyridine ring can be used to tune the electronic properties of the polymer and to coordinate with metal ions.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen of this compound and its derivatives can act as a coordination site for metal ions, making it a suitable ligand for the construction of metal-organic frameworks (MOFs). The ethynyl group can be further functionalized post-synthesis to introduce additional properties to the MOF. These materials have potential applications in gas storage, separation, and catalysis.

Supramolecular Assemblies: The ability of the pyridine ring to participate in hydrogen bonding and π-π stacking interactions can be exploited to construct well-defined supramolecular architectures. The rigid ethynyl linker can act as a spacer to control the geometry of these assemblies.

Table 2: Potential Functional Materials Derived from this compound

| Material Class | Synthetic Strategy | Potential Application |

| Conjugated Polymers | Sonogashira Polymerization | Organic Electronics (OLEDs, OPVs) |

| Metal-Organic Frameworks | Solvothermal Synthesis | Gas Storage, Catalysis |

| Supramolecular Assemblies | Self-Assembly | Molecular Recognition, Sensors |

Expansion into Unexplored Interdisciplinary Scientific Domains

The versatility of this compound suggests its potential for application in a variety of interdisciplinary fields beyond its current primary uses in medicinal chemistry and materials science.

Chemical Biology: The ethynyl group can be used as a "handle" for the bioorthogonal ligation of this compound-containing molecules to biomolecules. This could enable the development of chemical probes to study biological processes, for activity-based protein profiling, and for targeted drug delivery.

Supramolecular Chemistry: The rigid and linear nature of the 2,5-disubstituted pyridine scaffold makes it an excellent component for the design of molecular machines, switches, and sensors. The pyridine nitrogen provides a site for reversible protonation or metal coordination, which can be used to control the conformation and properties of the supramolecular system.

Agrochemicals: The pyridine scaffold is present in many commercial pesticides and herbicides. The development of novel agrochemicals based on the this compound core could lead to new products with improved efficacy and environmental profiles.

Q & A

Q. What are the common synthetic applications of 2-Bromo-5-ethynylpyridine in organic chemistry?

this compound is a versatile building block for cross-coupling reactions, particularly in constructing conjugated systems. For example, it undergoes Sonogashira coupling with aryl halides to form ethynyl-linked aromatic systems. A typical protocol involves:

- Catalysts : Pd(PPh₃)₄ (0.030 mmol) and CuI (0.079 mmol) .

- Solvent : Degassed triethylamine under reflux conditions.

- Workup : Column chromatography (SiO₂, hexane:EtOAc = 9:1) yields products like 2-Bromo-5-[(3-iodophenyl)ethynyl]pyridine with 74% efficiency .

Q. How can researchers characterize this compound and its derivatives?

Key characterization methods include:

- Melting Point Analysis : Derivatives like 2-Bromo-5-[(3-iodophenyl)ethynyl]pyridine exhibit mp 120–122°C .

- Chromatography : Silica gel column chromatography (hexane:EtOAc) for purification .

- Spectroscopy : ¹H/¹³C NMR and mass spectrometry to confirm structural integrity.

- Safety Note : Use PPE (gloves, goggles) due to irritant properties .

Q. What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste Disposal : Segregate halogenated waste for professional treatment .

Advanced Research Questions

Q. How can Sonogashira cross-coupling reactions involving this compound be optimized?

Optimization strategies include:

- Catalyst Loading : Pd(PPh₃)₄ (2.7 mol%) and CuI (7.2 mol%) for balanced activity and cost .

- Solvent Choice : Degassed triethylamine minimizes side reactions (e.g., Glaser coupling) .

- Reaction Time : Extended stirring (12–24 hrs) under reflux improves yield.

| Parameter | Value | Reference |

|---|---|---|

| Catalyst (Pd) | 0.030 mmol | |

| CuI | 0.079 mmol | |

| Solvent | Triethylamine | |

| Yield | 74% |

Q. How can researchers resolve contradictions in reaction yields or byproduct formation?

- Analytical Tools :

- Troubleshooting : Adjust catalyst ratios or solvent purity if yields deviate >10% from literature values.

Q. Can this compound act as a ligand precursor in metal-organic complexes?

Yes. Its ethynyl and pyridyl groups enable coordination with transition metals:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.